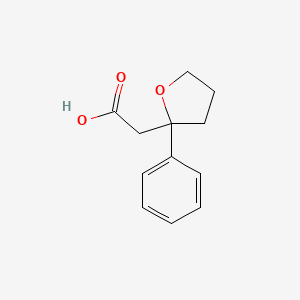

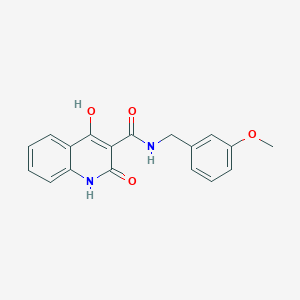

![molecular formula C16H12ClNO5S B2549667 7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide CAS No. 1259235-63-6](/img/structure/B2549667.png)

7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonyl-containing compounds is a topic of interest due to their potential biological activities. For instance, the synthesis of 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase, is described, highlighting the importance of sulfonyl groups in medicinal chemistry . Additionally, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide and its crystal structure determination suggests a methodical approach to creating sulfonyl-containing compounds with potential herbicidal activity . These examples may provide a foundation for the synthesis of the compound , although the exact synthesis route is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds can be complex and is often determined using techniques such as X-ray single-crystal diffraction. For example, the crystal structure of a related compound was determined, revealing its monoclinic space group and other structural parameters . This information is crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

The reactivity of sulfonyl-containing compounds can vary. The chlorosulfonation of N-benzyl carboxamides, for example, leads to the formation of sulfonyl chlorides, which can then be condensed with nucleophiles to give various derivatives . This suggests that the compound "7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide" could also undergo similar reactions, potentially leading to a diverse range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds are influenced by their structure. The lipophilicity of such compounds, as indicated by their octanol-water partition coefficients, can affect their bioavailability and ability to penetrate biological membranes . The pharmacokinetics of these compounds, including their systemic bioavailability and brain/plasma ratios, are also important factors in their potential as pharmaceutical agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Evaluation

1,4‐Naphthoquinones, similar in structure to the compound , have been utilized for the synthesis of various pharmaceutically active agents. Research on phenylaminosulfanyl‐1,4‐naphthoquinone derivatives, akin to 7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide, revealed potent cytotoxic activity against human cancer cell lines like A549, HeLa, and MCF‐7. These compounds displayed low toxicity in normal human kidney cells and induced apoptosis, suggesting potential as anticancer agents (Ravichandiran et al., 2019).

Design, Synthesis, and Antimicrobial Activity

Compounds structurally similar to the query chemical have shown significant antimicrobial activity. A study involving the design and synthesis of new compounds containing biologically active segments, including a β-lactam drug component and a sulfonamido group, reported high biological activity against bacteria and fungi (Fadel & Al-Azzawi, 2021).

Synthesis and Biological Screening

N-substituted benzene sulfonamides, similar to the compound , have been synthesized and assessed for their biological activities. These compounds, like 7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide, were particularly effective against enzymes like acetylcholinesterase, indicating potential use in treating related disorders (Fatima et al., 2013).

Antimalarial and Antioxidant Properties

Sulphonamides and carboxamides have demonstrated efficacy against diseases like malaria. A study synthesizing new carboxamide derivatives bearing benzenesulphonamoyl alkanamides found that these compounds had notable antimalarial and antioxidant properties, comparable to known antimalarial drugs (Ugwu et al., 2017).

Eigenschaften

IUPAC Name |

7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO5S/c17-13-8-12(9-14-15(13)23-10-22-14)16(19)18-24(20,21)7-6-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTABRBJOZFOBPA-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)C(=O)NS(=O)(=O)C=CC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C(=CC(=C2)C(=O)NS(=O)(=O)/C=C/C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)

![2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione](/img/structure/B2549600.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide](/img/structure/B2549603.png)

![2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549604.png)

![methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2549607.png)